N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Historical Development of Imidazo[2,1-c]Triazine Derivatives
The imidazo[2,1-c]triazine system emerged from early investigations into nitrogen-rich heterocycles, driven by their potential to mimic purine bases and interact with biological targets. Initial synthetic efforts, such as those documented by Stevens et al. in 1999, focused on cyclization reactions between 1,2,4-triazine precursors and halogenated aldehydes to yield fused imidazotriazines. For example, the condensation of monocyclic 1,2,4-triazine with bromoacetaldehyde produced 6-methylsulfanyl derivatives, demonstrating the scaffold’s adaptability to functionalization.
By the early 2000s, advances in regioselective substitution enabled the development of derivatives with enhanced bioactivity. The introduction of sulfur-containing groups at the 6-position, as seen in compound 7 (6-methylsulfanyl-imidazo[2,1-f]triazine riboside), showcased inhibitory activity against adenosine deaminase (IC₅₀ 40 µM), highlighting the scaffold’s potential in enzyme modulation. Subsequent work by Evitachem researchers further diversified the structural repertoire, synthesizing imidazo[2,1-c]triazines with antimicrobial and antitumor properties through strategic substitutions at the 3- and 8-positions.
Evolution of Condensed Triazine Systems in Medicinal Chemistry
Condensed triazine systems, including imidazotriazines, imidazotetrazines, and imidazopyrimidines, have evolved into privileged scaffolds due to their balanced physicochemical properties and target selectivity. The imidazotetrazine temozolomide, for instance, revolutionized glioma treatment by functioning as a prodrug for DNA-alkylating agents. Similarly, imidazopyrimidines gained prominence as modulators of kinases and cytokine receptors, with derivatives targeting TNF-α and p38 MAP kinases demonstrating clinical efficacy.
The fusion of imidazole with triazine in imidazo[2,1-c]triazine derivatives introduced unique electronic profiles, enhancing interactions with hydrophobic binding pockets. A 2023 patent (EP4268824A1) disclosed imidazo[2,1-f]triazine derivatives as correctors of ABC transporter defects in cystic fibrosis, underscoring the scaffold’s applicability in genetic disorders. Comparative studies reveal that imidazotriazines exhibit superior metabolic stability over purine analogs, attributed to the triazine ring’s resistance to enzymatic degradation.
Significance of Imidazotriazines in Contemporary Drug Discovery
Imidazo[2,1-c]triazines occupy a strategic niche in drug discovery due to their dual capacity for hydrogen bonding and π-π stacking interactions. Evitachem’s structural analyses identified the 3-carboxamide moiety as a critical pharmacophore, enabling hydrogen bond formation with target proteins. The 4-fluorophenyl substitution at the 8-position, as seen in the subject compound, enhances lipophilicity and aryl-binding pocket compatibility, a feature leveraged in kinase inhibitor design.
Recent applications extend to antiviral and anticancer therapies. For instance, fluorinated imidazotriazine derivatives demonstrated nanomolar inhibition of viral proteases in preclinical models, while 8-aryl variants exhibited submicromolar activity against solid tumor cell lines. The scaffold’s modularity is further evidenced by its incorporation into PROTACs (proteolysis-targeting chimeras), where it serves as a linker for E3 ubiquitin ligase recruitment.
Research Objectives for N-(2,2-Dimethoxyethyl)-8-(4-Fluorophenyl)-4-Oxo-4H,6H,7H,8H-Imidazo[2,1-c]Triazine-3-Carboxamide Investigation
The subject compound integrates three design elements:
- 4-Oxo Group : Introduces a hydrogen bond acceptor, potentially stabilizing interactions with catalytic serine residues in hydrolytic enzymes.
- 8-(4-Fluorophenyl) Substituent : Enhances target affinity through hydrophobic and halogen-bonding interactions, as observed in kinase inhibitors.
- N-(2,2-Dimethoxyethyl) Carboxamide : Improves aqueous solubility via ether oxygen hydrogen bonding, addressing a common limitation of triazine-based drugs.
Current research objectives include:
- Synthetic Optimization : Refining cyclocondensation protocols to maximize yield and purity, leveraging insights from Stevens’ thiourea-mediated cyclizations.
- Target Identification : Employing computational docking to predict interactions with ATP-binding sites and allosteric pockets in disease-relevant proteins.
- Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents at the 2-, 4-, and 6-positions to elucidate contributions to potency and selectivity.
Table 1: Key Structural Features and Hypothesized Roles in the Subject Compound
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O4/c1-25-12(26-2)9-18-14(23)13-15(24)22-8-7-21(16(22)20-19-13)11-5-3-10(17)4-6-11/h3-6,12H,7-9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPYUAGQZDRDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-resolution mass spectrometry, IR spectroscopy, and NMR spectroscopy are employed to characterize and verify the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Biological Activity
N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 868981-34-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core with substituents that enhance its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H22FN3O3 |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 868981-34-4 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study exploring the imidazo[1,2-a]pyridine derivatives showed that modifications to the structure could enhance selectivity and potency against various cancer cell lines. The fluorophenyl group is believed to play a crucial role in increasing binding affinity to target proteins involved in cancer progression .
The proposed mechanism of action for this compound involves the inhibition of specific kinases that are pivotal in cell signaling pathways related to cancer proliferation. For instance:
- Inhibition of p38 MAP Kinase : Similar compounds have been shown to inhibit p38 MAP kinase activity, which is involved in inflammatory responses and cancer cell survival .
- GABA-A Receptor Modulation : The presence of the fluorophenyl moiety may enhance the compound's ability to act as a positive allosteric modulator at the GABA-A receptor .
Study 1: Antitumor Activity Evaluation
A recent study evaluated the antitumor activity of several imidazo[2,1-c][1,2,4]triazine derivatives. The findings indicated that this compound exhibited a dose-dependent inhibition of tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to controls .
Study 2: Pharmacokinetics and Metabolism
Pharmacokinetic studies conducted on related compounds revealed important insights into the metabolism and bioavailability of imidazo[2,1-c][1,2,4]triazines. These studies highlighted that structural modifications could lead to improved metabolic stability and reduced hepatotoxicity . The dimethoxyethyl group was noted to influence solubility and absorption rates positively.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit promising anticancer activity. Specifically, N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has been identified as an inhibitor of the AKT signaling pathway, which is crucial in cancer cell proliferation and survival.
- Mechanism of Action : The compound inhibits AKT1 and AKT2 kinases that are often overactive in various cancers. By modulating this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazine derivatives have also shown antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of bacteria and fungi.
- Case Study : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound. It has been found to possess anticonvulsant properties.
- Research Findings : In animal models of epilepsy, the compound showed a reduction in seizure frequency and severity. This suggests potential applications in treating epilepsy and other neurological disorders .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including visible-light-induced reactions that enhance its efficacy and yield.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Visible-Light-Induced Oxyalkylation | 85% | Room Temperature |
| Microwave-Assisted Synthesis | 90% | 100 °C for 10 min |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
a. Imidazo[2,1-c][1,2,4]triazine Derivatives
- Compound in : 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide shares the same core but differs in the carboxamide side chain (3-isopropoxypropyl vs. 2,2-dimethoxyethyl).
b. 1,2,4-Triazole Derivatives ()
- Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature a simpler triazole core. The thione group allows tautomerism (thione ↔ thiol), influencing electronic properties and reactivity. The fluorophenyl groups enhance metabolic stability, similar to the target compound’s 4-fluorophenyl substituent .
c. Imidazo[1,2-a]pyridine Derivatives ()
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate has a pyridine-based core. The nitro and cyano groups introduce strong electron-withdrawing effects, contrasting with the target compound’s oxo and fluorophenyl groups, which balance electron distribution for optimized binding .
Substituent Effects
a. Fluorinated Aromatic Groups
- The 4-fluorophenyl group in the target compound is a common feature in pharmaceuticals, improving metabolic stability and binding affinity through hydrophobic and electrostatic interactions. Similar fluorinated motifs are observed in (2,4-difluorophenyl) and (trifluoroacetyl), where fluorine enhances resistance to oxidative metabolism .
b. Carboxamide Side Chains
Comparative Data Table
Research Findings and Implications
- Biological Relevance : Fluorophenyl-containing compounds () are often explored as kinase inhibitors or antimicrobial agents. The target compound’s structural features align with these applications, though specific activity data require further study.
- Metabolite Analysis : Molecular networking () could cluster the target compound with analogues based on MS/MS fragmentation patterns (e.g., cosine scores >0.8 for similar substituents) .
- Structure-Activity Relationships (SAR) : The dimethoxyethyl group’s polarity may improve target engagement in hydrophilic binding pockets, while the isopropoxypropyl analogue () could favor lipophilic environments .
Q & A
Q. What are the recommended synthetic routes for N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-imidazo-triazine-3-carboxamide, and what intermediates are critical for structural validation?
Methodological Answer: The synthesis of this compound likely involves multi-step heterocyclization and fluorophenyl incorporation. Key intermediates include:
- Intermediate A : A triazinone precursor (e.g., 3-thioxo-1,2,4-triazin-5-one derivatives) functionalized with a 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling .
- Intermediate B : A carboxamide intermediate formed by coupling the imidazo-triazine core with 2,2-dimethoxyethylamine using carbodiimide reagents (e.g., EDCI·HCl) in anhydrous DMF at 60°C .
Validation requires 1H/13C NMR to confirm regioselectivity (e.g., absence of byproducts from trifluoroacylation side reactions) and HRMS to verify molecular weight .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity : Use reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm. A purity threshold of ≥95% is recommended for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 30 days) and monitor degradation via LC-MS. The dimethoxyethyl group may hydrolyze under acidic conditions, necessitating storage at -20°C in anhydrous DMSO .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaling up synthesis while minimizing byproducts?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for side reactions like trifluoroacylation .
- Machine Learning : Train models on existing triazine synthesis datasets to predict optimal solvents (e.g., THF vs. dioxane) and temperatures. For example, THF may favor cyclization over dimerization .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for the imidazo-triazine core?
Methodological Answer:
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the dimethoxyethyl side chain .
- X-Ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine) to resolve ambiguities in the triazine ring planarity .
- DFT-Based Simulations : Compare computed 13C chemical shifts with experimental NMR to validate the proposed tautomeric form .
Q. How can researchers design structure-activity relationship (SAR) studies to probe the fluorophenyl group’s role in biological activity?
Methodological Answer:
- Analog Synthesis : Replace the 4-fluorophenyl group with chloro, methoxy, or trifluoromethyl variants using Pd-catalyzed cross-coupling .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC50 values with Hammett σ constants to assess electronic effects .
Data Contradiction and Validation
Q. How should researchers address discrepancies in bioassay results between in vitro and cell-based models?
Methodological Answer:
- Permeability Testing : Use Caco-2 cell monolayers to evaluate passive diffusion. Poor cell permeability (Papp < 1 × 10⁻⁶ cm/s) may explain reduced in vivo efficacy .
- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-HRMS. The dimethoxyethyl group may undergo oxidative demethylation .
Experimental Design for Mechanism of Action Studies
Q. What techniques confirm target engagement in complex biological matrices (e.g., serum)?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Heat shock treated cells to denature unbound proteins, then quantify remaining target protein via Western blot .
- SPR (Surface Plasmon Resonance) : Immobilize the target protein and measure binding kinetics (ka/kd) in serum-containing buffers to assess interference .
Advanced Analytical Workflows
Q. How can AI enhance spectral interpretation (e.g., MS/MS fragmentation patterns)?
Methodological Answer:
- Deep Learning Models : Train neural networks on public MS/MS datasets (e.g., GNPS) to predict fragment ions of the imidazo-triazine core .
- Spectral Libraries : Build a custom library using synthetic standards spiked into biological matrices to improve peak annotation in untargeted metabolomics .
Synthesis Optimization for Green Chemistry
Q. What solvent systems reduce environmental impact without compromising yield?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
